![molecular formula C15H18N2O B5588184 1-(3-furylmethyl)-4-phenylpiperazine](/img/structure/B5588184.png)
1-(3-furylmethyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-furylmethyl)-4-phenylpiperazine is a compound of interest in the realm of organic chemistry, particularly in the synthesis and study of phenylpiperazine derivatives. These compounds have garnered attention for their diverse chemical properties and potential applications in various fields.
Synthesis Analysis
The synthesis of phenylpiperazine derivatives, including those similar to 1-(3-furylmethyl)-4-phenylpiperazine, often involves electrochemical methods or reactions with specific reagents to introduce functional groups at desired positions. For instance, electrochemical oxidation in the presence of arylsulfinic acids has been explored for synthesizing new phenylpiperazine derivatives, offering a facile and environmentally friendly method (Nematollahi & Amani, 2011).
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives can be characterized using various analytical techniques. The crystal structure of specific phenylpiperazine derivatives, for example, reveals how the molecules pack in the solid state, providing insights into their conformation and intermolecular interactions (Acta Crystallographica Section E: Structure Reports Online, 2010).
Chemical Reactions and Properties
Phenylpiperazine derivatives undergo a range of chemical reactions, leading to the formation of various compounds. These reactions include Michael type addition, electrochemical reactions in aqueous solutions, and reactions with nucleophiles or active methylene compounds. Such processes are crucial for the functionalization and diversification of phenylpiperazine-based compounds (Nematollahi & Amani, 2011).
Physical Properties Analysis
The physical properties of phenylpiperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The characterization of these properties is essential for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties of 1-(3-furylmethyl)-4-phenylpiperazine derivatives encompass their reactivity, stability, and interactions with other molecules. These properties are determined by the compound's functional groups and molecular geometry. Studies on the reactivity and stability of these compounds provide valuable information for their application in synthesis and drug design (Nematollahi & Amani, 2011).
Scientific Research Applications
Anticonvulsant and Antidepressant Activities
Research has shown that certain derivatives of furylmethyl-phenylpiperazine exhibit significant anticonvulsant and antidepressant activities. For example, Küçükgüzel et al. (2004) synthesized a series of triazole derivatives, including compounds related to 1-(3-furylmethyl)-4-phenylpiperazine, and evaluated their anticonvulsant activity, finding that some derivatives provided protection in animal models at various doses. Similarly, Özdemir et al. (2007) synthesized furyl-pyrazoline derivatives and found that certain compounds reduced immobility times in animal models, indicating antidepressant activity (Küçükgüzel et al., 2004; Özdemir et al., 2007).
Synthesis and Reactivity
Shawali et al. (1990) explored the synthesis of N-phenyl-2-furohydrazonyl chloride, a precursor for synthesizing various furyl-pyrazoline derivatives. This research contributes to understanding the chemical pathways to synthesize compounds related to 1-(3-furylmethyl)-4-phenylpiperazine. Additionally, Nematollahi and Amani (2011) developed an electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing a novel approach to create compounds with potential biological activities (Shawali et al., 1990; Nematollahi & Amani, 2011).
Molecular Docking and Structure-Activity Relationships
Research into the binding mechanisms of phenylpiperazine derivatives, including structures similar to 1-(3-furylmethyl)-4-phenylpiperazine, has been conducted to understand their interactions with biological targets. Noureddine et al. (2021) combined quantum chemical calculations with molecular docking to investigate the molecular geometry and biological activities of a novel piperazine derivative. This research aids in understanding how these compounds might interact with biological receptors and enzymes (Noureddine et al., 2021).
properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUJXRYDQGBEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)-4-phenylpiperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.